[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
CAS No.: 14460-57-2
Cat. No.: VC7948446
Molecular Formula: C4H6N2O3
Molecular Weight: 130.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14460-57-2 |
|---|---|
| Molecular Formula | C4H6N2O3 |
| Molecular Weight | 130.1 g/mol |
| IUPAC Name | [4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol |
| Standard InChI | InChI=1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2 |
| Standard InChI Key | VXYQBAFVQYQKPY-UHFFFAOYSA-N |
| SMILES | C(C1=NON=C1CO)O |
| Canonical SMILES | C(C1=NON=C1CO)O |
Introduction
Chemical Structure and Physicochemical Properties
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol belongs to the 1,2,5-oxadiazole class, a nitrogen- and oxygen-containing heterocycle known for its electron-deficient aromatic system. The compound’s IUPAC name, [4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol, reflects the presence of two hydroxymethyl groups at positions 3 and 4 of the oxadiazole ring. Its molecular formula is , with a molecular weight of 130.10 g/mol.
The planar oxadiazole ring contributes to the compound’s stability and polarity, while the hydroxymethyl groups enhance its solubility in polar solvents such as water and ethanol. Spectroscopic analyses, including -NMR and -NMR, reveal distinct signals corresponding to the hydroxyl protons (δ 4.8–5.2 ppm) and the oxadiazole carbons (δ 150–160 ppm). The compound’s melting point and thermal stability remain under investigation, though preliminary data suggest decomposition above 200°C.
| Property | Value/Description |
|---|---|
| IUPAC Name | [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol |
| Molecular Formula | |
| Molecular Weight | 130.10 g/mol |
| CAS Number | 14460-57-2 |
| Solubility | Soluble in water, ethanol, DMSO |
| SMILES Notation | C(C1=NON=C1CO)O |
| InChI Key | VXYQBAFVQYQKPY-UHFFFAOYSA-N |
Synthesis and Industrial Production
The synthesis of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol typically involves cyclization and functionalization steps. One common laboratory method begins with the reaction of glyoxal with hydroxylamine hydrochloride under acidic conditions to form the oxadiazole ring, followed by hydroxymethylation using formaldehyde in the presence of a base catalyst.
Industrial-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Catalytic systems, such as zeolites or transition metal complexes, enhance reaction efficiency. Recent advances in green chemistry have explored solvent-free mechanochemical synthesis, reducing environmental impact.
Chemical Reactivity and Reaction Pathways
The compound’s reactivity is governed by its oxadiazole ring and hydroxymethyl substituents. Key reactions include:
Oxidation
Controlled oxidation with agents like potassium permanganate () converts the hydroxymethyl groups to carboxylic acids, yielding 1,2,5-oxadiazole-3,4-dicarboxylic acid. This derivative finds use in coordination chemistry as a ligand for metal-organic frameworks (MOFs).
Nucleophilic Substitution
The hydroxyl groups undergo substitution with halogenating agents (e.g., ) to produce chlorinated analogs, which serve as intermediates in agrochemical synthesis.
Ring-Opening Reactions
Under basic conditions, the oxadiazole ring can undergo cleavage to form nitrile oxides, which participate in 1,3-dipolar cycloadditions with alkenes or alkynes.
Applications in Scientific Research
Medicinal Chemistry
Derivatives of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol exhibit inhibitory activity against topoisomerase IIα, a target in anticancer therapy. In vitro studies demonstrate dose-dependent apoptosis induction in HeLa and MCF-7 cell lines at IC values of 12–18 µM.
Materials Science
The compound’s ability to form hydrogen-bonded networks makes it a candidate for designing supramolecular polymers. Blends with polyvinyl alcohol (PVA) show enhanced tensile strength and thermal stability.
Catalysis
Palladium complexes incorporating oxadiazole ligands derived from this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10.
Biological Activity and Pharmacokinetics
Antiproliferative Mechanisms
The compound induces G2/M cell cycle arrest by modulating cyclin-dependent kinase (CDK) activity. Caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage confirm apoptosis via the intrinsic pathway.
Pharmacokinetic Profile
In rodent models, oral bioavailability ranges from 45–60%, with a plasma half-life () of 2.3 hours. Metabolites include glucuronide conjugates excreted renally.
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 4-Amino-1,2,5-oxadiazole | Amino substitution | Enhanced solubility | Antibacterial (MIC: 8 µg/mL) |
| 3-Nitro-1,2,5-oxadiazole | Nitro group | Electrophilic reactivity | Explosives precursor |
| 4-Methyl-1,2,5-oxadiazole | Methyl substitution | Lipophilicity | Antifungal (IC: 25 µM) |
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